5-Deoxy-D-ribose

bacterial metabolism carbon salvage pathways radical SAM enzymology

Standard 2-deoxy-D-ribose cannot substitute for C5-deoxygenated isomers in pathway-specific studies or 5′-modified nucleoside synthesis. 5-Deoxy-D-ribose fulfills three distinct research needs: - Radical SAM enzyme metabolism: authentic substrate for salvage pathway reconstitution (kinase → aldolase) - Pharma intermediate: precursor to 1,2,3-triacetyl-5-deoxy-D-ribose for capecitabine analogs - Shikimate pathway analysis: reference standard for enzyme kinetics Supplied with batch-specific COA. Immediate dispatch for research quantities.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B8817414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxy-D-ribose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(C=O)O)O)O
InChIInChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3
InChIKeyWDRISBUVHBMJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-D-ribose Structural Definition and Class Differentiation


5-Deoxy-D-ribose (CAS 13039-75-3, molecular formula C₅H₁₀O₄) is a deoxypentose sugar in which the hydroxyl group at the C5 position of D-ribose is replaced by a hydrogen atom [1]. Unlike 2-deoxy-D-ribose, the canonical deoxysugar component of DNA in which deoxygenation occurs at the C2 position [2], 5-deoxy-D-ribose retains full hydroxylation at C2 and C3 while lacking the terminal C5 hydroxyl. This positional isomerism confers distinct metabolic and synthetic properties that preclude simple substitution between these two deoxyribose variants. The compound is recognized as a near-universal metabolite generated from 5′-deoxyadenosine during radical S-adenosylmethionine (SAM) enzyme catalysis [3].

Positional isomer specificity: C5-deoxy distinct from C2-deoxy
Radical SAM enzyme salvage substrate
5′-modified nucleoside analog synthesis precursor
Shikimate pathway and dehydrogenase profiling compatible

5-Deoxy-D-ribose: Why 2-Deoxy Cannot Substitute


Despite sharing the same empirical formula (C₅H₁₀O₄) and deoxypentose classification, 5-deoxy-D-ribose and 2-deoxy-D-ribose are not functionally interchangeable. The position of deoxygenation determines fundamentally distinct metabolic fates: 2-deoxy-D-ribose is catabolized via oxidative pathways to acetyl-CoA and glyceryl-CoA [1], whereas 5-deoxy-D-ribose enters a dedicated bacterial salvage pathway consisting of phosphorylation, isomerization, and aldol cleavage steps yielding dihydroxyacetone phosphate and acetaldehyde [2]. Furthermore, 5-deoxy-D-ribose serves as a specific precursor for the synthesis of clinically important 5′-modified nucleoside analogs—including the anticancer prodrug capecitabine via its protected derivative 1,2,3-triacetyl-5-deoxy-D-ribose [3]—a synthetic route that cannot be replicated using 2-deoxy-D-ribose due to the required terminal modification site. Procurement decisions must therefore be guided by the specific research context: studies of radical SAM enzyme metabolism, shikimate pathway analysis, or 5′-modified nucleoside analog synthesis each demand the positional specificity of 5-deoxy-D-ribose.

Risk Dimension
5-Deoxy-D-ribose
2-Deoxy-D-ribose
Metabolic fate
3-step salvage to DHAP + acetaldehyde
Oxidative cascade to acetyl-CoA + glyceryl-CoA
Salvage pathway
Dedicated kinase–isomerase–aldolase system
Oxidative deoxyribonate pathway; no salvage
Synthetic utility
5′-deoxyribonucleoside precursor
Yields 2′-deoxyribonucleosides; different regioisomer

5-Deoxy-D-ribose Comparative Assay Data and Synthesis Metrics


Distinct Catabolic Pathways: 5-Deoxy vs 2-Deoxy

In bacterial systems, 5-deoxy-D-ribose and 2-deoxy-D-ribose are processed through entirely separate catabolic routes. 2-deoxy-D-ribose is oxidized to 2-deoxy-D-ribonate, then to ketodeoxyribonate, and finally cleaved to acetyl-CoA and glyceryl-CoA [1]. In contrast, 5-deoxy-D-ribose is salvaged via a three-enzyme pathway: phosphorylation to 5-deoxyribose 1-phosphate by a dedicated kinase, isomerization to 5-deoxyribulose 1-phosphate, and aldol cleavage to dihydroxyacetone phosphate (DHAP) plus acetaldehyde [2]. The aldolase involved (from Bacillus thuringiensis) exhibits a substrate preference that is unique among its enzyme family members and is manganese-dependent [2]. Genetic deletion of either the isomerase or aldolase in this pathway increases bacterial susceptibility to 5-deoxyribose toxicity, demonstrating the essential and non-redundant nature of this salvage route [2].

Catabolic Pathways
Head-to-head
5-Deoxy → DHAP + acetaldehyde (3-step salvage); 2-Deoxy → acetyl-CoA + glyceryl-CoA (oxidative)
Pathway mapping requires correct positional isomer
Bacterial salvage enzymes; no pathway overlap
bacterial metabolism carbon salvage pathways radical SAM enzymology

SalM Dehydrogenase Specificity for C5-Modified Ribose

The short-chain dehydrogenase/reductase SalM from Salinispora tropica, involved in salinosporamide A (proteasome inhibitor) biosynthesis, was characterized for substrate specificity using a real-time ¹³C NMR assay [1]. The enzyme oxidizes 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone, followed by spontaneous hydrolysis to the ribonate. Kinetic parameters reveal a distinct substrate profile: D-ribose shows Kₘ = 18.5 mM, k_cat = 0.15 s⁻¹, and catalytic efficiency k_cat/Kₘ = 0.0081 mM⁻¹s⁻¹, whereas the 5-modified substrate (5-chloro-5-deoxy-D-ribose) exhibits markedly different binding affinity (Kₘ = 0.017 mM) with k_cat = 0.003 s⁻¹, yielding catalytic efficiency = 0.176 mM⁻¹s⁻¹ [1]. SalM also oxidizes unmodified 5-deoxy-D-ribose, albeit with lower efficiency than D-ribose, establishing the enzyme's recognition of C5-deoxygenated substrates [1]. SalM is noted as the first reported stereospecific non-phosphorylative ribose 1-dehydrogenase [1].

SalM Kinetics
Head-to-head
Kₘ 0.017 mM (5-chloro-5-deoxy) vs 18.5 mM (D-ribose); k_cat/Kₘ 0.176 vs 0.0081 mM⁻¹s⁻¹
C5-modification dramatically alters enzyme recognition
¹³C NMR assay; NAD⁺-dependent oxidation
enzyme kinetics dehydrogenase substrate profiling natural product biosynthesis

1,2,3-Triacetyl-5-deoxy-D-ribose as Capecitabine Precursor

1,2,3-Triacetyl-5-deoxy-D-ribose (TADeoxyR), the peracetylated derivative of 5-deoxy-D-ribose, serves as a direct and indispensable precursor for the synthesis of 5′-deoxyribonucleosides, including the FDA-approved antineoplastic prodrug capecitabine [1][2]. The synthesis proceeds via Vorbrüggen glycosylation with silylated heterocyclic bases (thymine, cytosine, adenine) to generate 5-deoxyribonucleosides [1]. Capecitabine, a prodrug of 5-fluorouracil, requires a 5-deoxyribose moiety for its molecular architecture; attempts to substitute 2-deoxy-D-ribose or its protected derivatives would yield a structurally distinct nucleoside analog lacking the required terminal methyl group at the 5′ position. The protected 5-deoxy-D-ribose intermediate is commercially available as a white powder specifically for organic synthesis and pharmaceutical research applications [2].

Synthetic Precursor
Class-level
1,2,3-triacetyl-5-deoxy-D-ribose → 5′-deoxyribonucleosides; 2-deoxy derivatives → regioisomeric products
Regiospecific synthesis requires C5-deoxy intermediate
Vorbrüggen glycosylation context; not interchangeable
nucleoside analog synthesis antineoplastic agent manufacturing protected sugar intermediates

Nucleobase Salvage Selectivity by Deoxygenation Position

In rat brain extract models, the metabolic effects of deoxysugars on nucleobase salvage and prodrug activation were quantitatively assessed [1]. α-D-Ribose (Rib) is actively converted to phosphoribosyl pyrophosphate (PRPP) and ribose 1-phosphate (Rib1-P), enabling salvage of adenine to adenine nucleotides and uracil to uracil nucleotides, as well as activation of the prodrug 5-fluorouracil (5-FU) to cytotoxic 5-FU-ribonucleotides [1]. In contrast, α-D-2′-deoxyribose (deoxyRib, deoxygenated at C2) exhibits a negligible effect on both natural nucleobase salvage and 5-FU activation [1]. While 5-deoxy-D-ribose was not directly tested in this study, the findings establish the principle that the position of deoxygenation dictates metabolic utility: 5-deoxygenation (as in 5-deoxy-D-ribose) preserves the C2 and C3 hydroxyls required for phosphorylation and isomerization reactions in bacterial salvage pathways [2], whereas 2-deoxygenation eliminates these reactive handles.

Nucleobase Salvage
Class-level
2′-deoxyribose: negligible salvage activity; 5-deoxy retains C2/C3 hydroxyls for phosphorylation
Deoxygenation position dictates metabolic participation
Rat brain extract and bacterial enzyme context
nucleobase salvage 5-fluorouracil activation phosphoribosyl pyrophosphate metabolism

5-Deoxy-D-ribose Research and Industrial Applications


Radical SAM Toxicity and Metabolite Salvage

5-Deoxy-D-ribose is the direct product of 5′-deoxyadenosine catabolism, a toxic byproduct of radical SAM enzyme activity that inhibits these enzymes if allowed to accumulate [1]. Researchers investigating radical SAM enzyme regulation, bacterial stress responses to dAdo toxicity, or the evolution of metabolite salvage pathways require authentic 5-deoxy-D-ribose as both an analytical standard and a substrate for in vitro reconstitution of the three-enzyme salvage pathway (kinase → isomerase → Mn²⁺-dependent aldolase) [1]. 2-Deoxy-D-ribose is not a substrate for this pathway and cannot be substituted.

5′-Modified Nucleoside Analog Synthesis for Anticancer Research

The protected derivative 1,2,3-triacetyl-5-deoxy-D-ribose is an established synthetic precursor for 5′-deoxyribonucleosides, most notably the FDA-approved capecitabine intermediate [2]. Procurement of 5-deoxy-D-ribose enables the preparation of this key intermediate via established protocols (acetonide protection of D-ribose, reduction at C5, and acetylation), which is subsequently used in Vorbrüggen glycosylation with silylated pyrimidine bases to construct 5′-deoxyribonucleosides [2]. This synthetic route is regiospecific; 2-deoxy-D-ribose yields 2′-deoxyribonucleosides with different pharmacological profiles.

Shikimate Pathway Intermediate Analysis

5-Deoxy-D-ribose functions as an intermediate in the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan . The compound is synthesized from D-ribose and shikimic acid, with its biosynthesis catalyzed by ribose 5′-phosphate kinase (converting ribose 5′-phosphate to 5-deoxy-D-ribose phosphate using ATP) . Studies of shikimate pathway flux, enzyme kinetics, or pathway inhibition require authentic 5-deoxy-D-ribose as a reference standard; 2-deoxy-D-ribose does not participate in this pathway.

C5-Modified Dehydrogenase Substrate Specificity Profiling

SalM, a short-chain dehydrogenase/reductase from Salinispora tropica involved in salinosporamide A biosynthesis, exhibits substrate recognition for C5-modified ribose derivatives [3]. The enzyme oxidizes 5-chloro-5-deoxy-D-ribose with Kₘ = 0.017 mM (versus Kₘ = 18.5 mM for D-ribose) and also shows activity toward unmodified 5-deoxy-D-ribose [3]. SalM is the first reported stereospecific non-phosphorylative ribose 1-dehydrogenase [3]. Enzyme characterization studies requiring defined substrates should procure 5-deoxy-D-ribose for comparative kinetics and substrate profiling against D-ribose and other pentose sugars.

Application
Selection Property
Validation Focus
Radical SAM salvage studies
5-deoxyribose salvage substrate
Three-enzyme pathway reconstitution
5′-deoxyribonucleoside synthesis
Protected 5-deoxyribose intermediate
Vorbrüggen regiospecific glycosylation
Shikimate pathway analysis
5-deoxy-D-ribose phosphate intermediate
Pathway flux and enzyme kinetics
C5-dehydrogenase profiling
C5-modified ribose recognition
Comparative kinetics vs D-ribose

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